NMDA Receptor Subunit Selectivity: NR2D vs. NR2A
N-Methyl-D-aspartic acid (the D-enantiomer component of the racemic mixture) exhibits pronounced subunit-dependent functional potency at recombinant NMDA receptors expressed in Xenopus oocytes. The EC₅₀ for NR2D-containing receptors is 8.3 μM, representing an approximately 9-fold greater potency compared to NR2A-containing receptors (EC₅₀ = 75 μM) [1]. This differential activation profile provides a quantifiable basis for selecting NMDA as a pharmacological tool when investigating NR2D-mediated signaling pathways, as alternative agonists such as L-glutamate lack this degree of subunit discrimination.
| Evidence Dimension | Agonist potency (EC₅₀) at recombinant NMDA receptor subtypes |
|---|---|
| Target Compound Data | EC₅₀ = 8.3 μM at NR1/NR2D receptor; EC₅₀ = 75 μM at NR1/NR2A receptor; EC₅₀ = 22 μM at NR1/NR2B receptor; EC₅₀ = 23 μM at NR1/NR2C receptor |
| Comparator Or Baseline | NR1/NR2A receptor (EC₅₀ = 75 μM) |
| Quantified Difference | NR2D potency is 9.0-fold higher than NR2A potency; NR2B and NR2C exhibit intermediate sensitivity (approximately 3.3-fold higher than NR2A) |
| Conditions | Rat recombinant NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D receptors expressed in Xenopus oocytes; assessed by two-voltage clamp electrophysiology measuring effect on glutamate-induced current |
Why This Matters
This subunit-dependent EC₅₀ profile enables researchers to probe NR2D-specific contributions in mixed neuronal populations where non-selective agonists would obscure subunit-specific pharmacology.
- [1] BindingDB. (n.d.). BDBM50013876: N-Methyl-D-aspartic acid (NMDA) Affinity Data. EC₅₀ values for NR1/NR2A (75,000 nM), NR1/NR2B (22,000 nM), NR1/NR2C (23,000 nM), NR1/NR2D (8,300 nM). https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50013876 View Source
